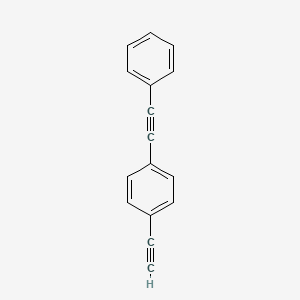

1-Ethynyl-4-(phenylethynyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-4-(2-phenylethynyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10/c1-2-14-8-10-16(11-9-14)13-12-15-6-4-3-5-7-15/h1,3-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUKYPQSFIENDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C#CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460868 | |

| Record name | 4-(phenylethynyl)phenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92866-00-7 | |

| Record name | 4-(phenylethynyl)phenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-4-(phenylethynyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethynyl-4-(phenylethynyl)benzene via Sonogashira Coupling

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This guide offers a comprehensive technical overview of its application in the synthesis of 1-Ethynyl-4-(phenylethynyl)benzene, a key structural motif in functional organic materials and complex pharmaceutical precursors. We will dissect the core catalytic mechanisms, explore the strategic considerations for constructing unsymmetrical diarylalkynes, provide a field-tested experimental protocol, and address common challenges. This document is designed to serve as a practical resource, bridging fundamental principles with actionable laboratory insights.

The Sonogashira Reaction: A Pillar of C(sp²)-C(sp) Bond Formation

First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, the reaction revolutionized the synthesis of arylalkynes and conjugated enynes.[3][4] It uniquely employs a dual catalytic system, combining a palladium complex with a copper(I) co-catalyst to couple terminal alkynes with aryl or vinyl halides under remarkably mild conditions.[1][3][5] This breakthrough overcame the harsh conditions required by earlier palladium-only methods developed by Cassar, and Dieck and Heck.[1][3] The reaction's tolerance for a wide range of functional groups and its operational simplicity have cemented its role in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][6][7]

The general transformation is depicted below:

R¹-X + H-≡-R² --[Pd cat., Cu cat., Base]--> R¹-≡-R² Where R¹ = Aryl or Vinyl; R² = Aryl, Vinyl, or Alkyl; X = I, Br, Cl, or OTf

The Engine Room: Dissecting the Dual Catalytic Mechanism

The efficiency of the Sonogashira coupling stems from the synergistic interplay of two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][8][9] Understanding this dual mechanism is paramount for troubleshooting and optimizing reaction conditions.

The Palladium Cycle: The Cross-Coupling Core

The palladium cycle is responsible for bringing the aryl halide and the alkyne together.

-

Activation & Oxidative Addition: The reaction typically starts with a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species, [Pd(0)L₂].[1][10] This active catalyst undergoes oxidative addition into the aryl-halide (Ar-X) bond, forming a square planar Pd(II) intermediate, [Ar-Pd(II)(X)L₂].[1][3][10] This is often the rate-determining step.[10]

-

Transmetalation: The key event where the two cycles intersect. The organopalladium intermediate reacts with a copper(I) acetylide species (formed in the copper cycle), transferring the acetylide group to the palladium center and regenerating the copper(I) halide.[1][10]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the C(sp²)-C(sp) bond of the final product (Ar-C≡C-R) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][10]

The Copper Cycle: Alkyne Activation

The copper cycle's primary role is to activate the terminal alkyne for transmetalation.

-

π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne, forming a π-alkyne-copper complex.[3][8][10] This coordination increases the acidity of the terminal alkyne's proton.[10]

-

Deprotonation: A base, typically an amine like triethylamine, deprotonates the activated alkyne to form the crucial copper(I) acetylide intermediate.[8][10] This species is now primed to react with the palladium center in the transmetalation step.

Synthetic Strategy for an Unsymmetrical Diarylalkyne

The target molecule, this compound, is an unsymmetrical diarylalkyne. Its synthesis cannot be achieved by simply coupling a dihalide with two different alkynes in one pot. A sequential, multi-step approach is required, leveraging differences in halide reactivity or the use of protecting groups.

A robust and common strategy involves three main stages:

-

Monocoupling: A symmetrical dihaloarene, such as 1,4-diiodobenzene, is coupled with one equivalent of a protected alkyne, like trimethylsilylacetylene (TMSA). The use of a protecting group prevents the terminal alkyne from reacting on both sides.

-

Deprotection: The protecting group (e.g., TMS) is selectively removed, typically under basic conditions (K₂CO₃/MeOH), to reveal the free terminal alkyne.

-

Second Coupling: The resulting 1-ethynyl-4-iodobenzene is then subjected to a second Sonogashira coupling with a different terminal alkyne, in this case, phenylacetylene, to yield the final product.

Optimizing the Reaction: A Guide to Experimental Variables

The success of a Sonogashira coupling hinges on the judicious selection of several key parameters. The causality behind these choices is critical for achieving high yields and purity.

| Parameter | Common Choices & Field Insights |

| Aryl Halide (Ar-X) | Reactivity Order: I > OTf ≥ Br >> Cl .[10] - Aryl Iodides: Most reactive, allowing for mild conditions (often room temp). Ideal for precious or complex substrates. - Aryl Bromides: Less reactive, may require higher temperatures or more active catalyst systems. - Aryl Chlorides: Least reactive and most challenging. Require bulky, electron-rich phosphine ligands (e.g., XPhos, P(t-Bu)₃) and higher temperatures to facilitate the difficult oxidative addition step.[10] |

| Palladium Catalyst | Precatalysts: PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd₂(dba)₃.[1][3][9] - PdCl₂(PPh₃)₂: A stable, reliable, and common choice. Air-stable and easy to handle. - Pd(PPh₃)₄: A Pd(0) source, but can be sensitive to air and quality can vary. - Loading: Typically 0.5-5 mol%. Lower loadings (down to ppm levels) are possible with highly active, modern ligand systems.[11] |

| Copper(I) Co-catalyst | Source: Copper(I) iodide (CuI) is the standard.[1] - Role: Essential for the classic mechanism to proceed under mild conditions. - Caveat: The presence of Cu(I) and oxygen can lead to the formation of alkyne homocoupling dimers (Glaser coupling).[1][8] This necessitates running the reaction under an inert atmosphere. |

| Base | Amines: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Piperidine, Pyrrolidine. - Function: Neutralizes the H-X byproduct and deprotonates the alkyne. Often used in excess and can serve as the solvent.[1] - Inorganic Bases: K₂CO₃, Cs₂CO₃ can be used, particularly in copper-free protocols. |

| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile, or the amine base itself.[1] - Function: Must fully dissolve reactants and catalysts for a homogeneous reaction. Solvents must be thoroughly degassed to prevent Glaser coupling and catalyst degradation. |

| Temperature | Room temperature to ~80 °C. - Highly reactive substrates (aryl iodides) often proceed efficiently at room temperature.[1][3] Less reactive halides may require heating to drive the reaction to completion. |

Detailed Experimental Protocol

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. An inert atmosphere (Nitrogen or Argon) is critical, especially when using the copper co-catalyst, to prevent oxidative homocoupling.

Step A: Synthesis of 1-Iodo-4-((trimethylsilyl)ethynyl)benzene

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 1,4-diiodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Seal the flask, and evacuate and backfill with nitrogen three times.

-

Add degassed triethylamine (approx. 5 mL per mmol of diiodobenzene) via syringe.

-

Stir the resulting suspension for 10 minutes at room temperature.

-

Slowly add trimethylsilylacetylene (1.1 eq) via syringe.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor progress by TLC or GC-MS.

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.

-

Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield the pure monocoupled product.

Step B: Synthesis of 1-Ethynyl-4-iodobenzene

-

Dissolve the purified product from Step A in a 2:1 mixture of methanol and dichloromethane.

-

Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Stir vigorously at room temperature for 2-4 hours, monitoring the removal of the TMS group by TLC.

-

Once complete, filter the mixture to remove the solids and concentrate the filtrate.

-

Redissolve the residue in dichloromethane, wash with water, and dry over anhydrous MgSO₄.

-

Concentrate the solvent to yield the deprotected alkyne, which is often used in the next step without further purification.

Step C: Synthesis of this compound

-

To a dry Schlenk flask, add the 1-ethynyl-4-iodobenzene from Step B (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add a degassed 4:1 mixture of THF and triethylamine via syringe.

-

Stir for 10 minutes, then add phenylacetylene (1.2 eq) slowly via syringe.

-

Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.

-

Perform an aqueous workup as described in Step A.7-A.8.

-

Purify the final product by column chromatography (e.g., hexanes/ethyl acetate gradient) to obtain this compound as a solid.

Troubleshooting and Key Considerations

-

Issue: Significant Glaser Homocoupling (Diyne Formation).

-

Cause: Presence of oxygen. The Cu(I) catalyst is oxidized to Cu(II), which promotes the oxidative dimerization of the alkyne.[1]

-

Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with nitrogen or freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction. Alternatively, explore a copper-free Sonogashira protocol, which is insensitive to this side reaction.[1][8]

-

-

Issue: Low or No Conversion.

-

Cause: Catalyst deactivation (often by oxygen), insufficient base, or low reactivity of the aryl halide.

-

Solution: Verify the quality of the palladium catalyst and ligands. Ensure the base is fresh and added in sufficient excess. For unreactive halides (bromides or chlorides), increase the reaction temperature and consider using a more robust ligand system, such as a bulky, electron-rich phosphine.[10]

-

-

Issue: Formation of symmetrical bis-coupled product in Step A.

-

Cause: Using more than one equivalent of the protected alkyne or running the reaction for an extended period.

-

Solution: Carefully control the stoichiometry. Use of a slight excess of the dihaloarene can help suppress the formation of the disubstituted product. Purify carefully after Step A.

-

Conclusion

The Sonogashira coupling is an indispensable tool for the synthesis of conjugated acetylenic compounds. The strategic, sequential application of this reaction, guided by a sound understanding of its dual catalytic mechanism and the factors governing reactivity, enables the efficient construction of complex unsymmetrical molecules like this compound. By carefully controlling stoichiometry, maintaining an inert atmosphere, and selecting the appropriate catalysts and conditions, researchers can reliably access this and other valuable diarylalkyne structures for applications ranging from medicinal chemistry to materials science.[1][4]

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 8. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. books.rsc.org [books.rsc.org]

- 11. DSpace [repository.kaust.edu.sa]

A Comprehensive Spectroscopic Guide to 1-Ethynyl-4-(phenylethynyl)benzene: From Core Principles to Integrated Analysis

Foreword: The Rationale for a Deep Spectroscopic Dive

To the researchers, chemists, and materials scientists pioneering next-generation organic electronics and functional materials, the molecule 1-Ethynyl-4-(phenylethynyl)benzene is more than a mere chemical structure; it is a fundamental rigid-rod building block. As a member of the oligo(phenylene-ethynylene) or OPE family, its linear, conjugated π-system is the foundation for molecular wires, sensors, and liquid crystal displays.[1][2][3] The precise synthesis and characterization of this molecule are paramount, as even minor impurities or structural ambiguities can profoundly impact the photophysical and electronic properties of the resulting materials.[4]

This guide eschews a simple recitation of spectral data. Instead, it serves as a technical whitepaper designed to provide a cohesive, field-proven strategy for the complete spectroscopic characterization of this compound. We will not only present the expected data but also delve into the causality behind the experimental choices and the logic of integrated spectral interpretation. Each protocol is designed as a self-validating system, ensuring the highest degree of confidence in your results.

The Strategic Workflow for Structural Elucidation

The unambiguous confirmation of the structure and purity of this compound requires a multi-technique approach. No single method provides a complete picture. The synergy between Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) creates a robust analytical framework. Our strategic workflow is designed to build a case for the molecule's identity, starting from the proton and carbon framework and progressively moving to functional groups, electronic properties, and finally, the intact molecular mass.

Caption: High-level workflow for synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the cornerstone of structural elucidation for organic molecules, providing precise information about the chemical environment of ¹H and ¹³C nuclei.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: ¹H NMR provides the initial, high-resolution fingerprint of the molecule. For this compound, the key is to confirm the presence and connectivity of the three distinct proton environments: the terminal alkyne proton, the para-substituted central benzene ring, and the monosubstituted terminal phenyl ring.

Experimental Protocol (Self-Validating System):

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected for its excellent solubilizing power for nonpolar aromatics and its residual solvent peak (δ ≈ 7.26 ppm) which serves as a convenient secondary chemical shift reference.

-

Internal Standard: Add a minimal amount of tetramethylsilane (TMS, δ = 0.00 ppm) as the primary internal standard for precise chemical shift calibration.

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A higher field strength is crucial for resolving the complex splitting patterns of the aromatic protons.

-

Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution. Phase and baseline correct the spectrum carefully.

Data Interpretation & Expected Spectrum:

The molecule's symmetry results in a relatively simple spectrum. The aromatic region will display patterns characteristic of 1,4-disubstituted and monosubstituted benzene rings.

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Structural Correlation |

| H-alkyne | ~3.1 - 3.2 | Singlet (s) | 1H | Confirms the terminal acetylene (≡C-H) functional group. |

| H-aromatic (central ring) | ~7.50 - 7.55 | AA'BB' system (appears as two doublets) | 4H | Characteristic of a para-substituted benzene ring. The symmetry simplifies the pattern. |

| H-aromatic (terminal ring) | ~7.30 - 7.40 and ~7.55 - 7.60 | Multiplets (m) | 5H | Confirms the monosubstituted phenyl group. Protons ortho to the alkyne are typically further downfield. |

Note: Data synthesized from literature values for the target molecule and structurally similar compounds.[5][6]

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Experience: While ¹H NMR maps the protons, ¹³C NMR elucidates the carbon backbone. The key signatures for this molecule are the four distinct acetylenic carbons and the number of unique aromatic carbon signals, which confirms the overall symmetry.

Experimental Protocol (Self-Validating System):

-

Sample & Solvent: Use the same sample prepared for ¹H NMR. Higher concentrations may be beneficial to reduce acquisition time.

-

Acquisition Mode: Run a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker instrument) to produce a spectrum with singlets for each unique carbon.

-

Acquisition Parameters: Use a sufficient relaxation delay (d1) of 2-5 seconds. The quaternary acetylenic carbons have long relaxation times and can be attenuated or missed with short delays—a common pitfall.

-

Spectral Assignment Aid (Optional but Recommended): Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment. This will show CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons will be absent. This is an invaluable tool for distinguishing the protonated aromatic carbons from the substituted ones.

Data Interpretation & Expected Spectrum:

The spectrum will be characterized by signals in the aromatic region (120-140 ppm) and the unique alkyne region (80-95 ppm).

| Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 | Key Structural Correlation |

| C-alkyne (terminal, CH) | ~83 | Positive | The protonated sp-hybridized carbon. |

| C-alkyne (terminal, C) | ~78 | Absent | The quaternary sp-hybridized carbon attached to the central ring. |

| C-alkyne (internal, C) | ~90 - 92 | Absent | The two non-equivalent internal quaternary sp carbons. |

| C-aromatic (CH) | ~128 - 133 | Positive | Multiple signals corresponding to the protonated aromatic carbons. |

| C-aromatic (quaternary) | ~122 - 124 | Absent | Signals for the four quaternary aromatic carbons to which the alkynes are attached. |

Note: Data synthesized from literature values for structurally analogous compounds.[6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: FTIR spectroscopy is a rapid and powerful technique for confirming the presence of the characteristic alkyne functional groups. It acts as a direct validation of the functionalities inferred from NMR.

Experimental Protocol:

-

Sample Preparation: As a solid, the compound can be analyzed neat using a diamond anvil cell (Attenuated Total Reflectance - ATR). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. The ATR method is often preferred for its simplicity and speed.

-

Background Scan: Perform a background scan of the empty ATR crystal or the pure KBr pellet. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and accessory absorbances.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Interpretation & Expected Spectrum:

The IR spectrum is dominated by a few highly characteristic peaks that confirm the molecular architecture.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Significance |

| ≡C-H Stretch (terminal alkyne) | ~3300 | Strong, Sharp | Unambiguous evidence of the terminal alkyne.[8] |

| C≡C Stretch (terminal alkyne) | ~2110 | Medium, Sharp | Confirms the terminal C≡C bond. |

| C≡C Stretch (internal alkyne) | ~2215 | Weak to Medium | Confirms the internal diarylalkyne.[6] |

| C=C Stretch (aromatic) | ~1600, ~1500, ~1440 | Medium to Strong | Characteristic absorptions of the benzene rings. |

| =C-H Bending (aromatic) | ~830 (p-subst.), ~750 & ~690 (mono-subst.) | Strong | Out-of-plane bending vibrations confirm the substitution patterns. |

Note: Frequencies are based on typical values for these functional groups.[6][8]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated π-System

Expertise & Experience: The extended, linear π-system of this compound gives rise to strong absorptions in the UV region. UV-Vis spectroscopy is not just for confirmation; it provides insight into the electronic structure and can be used to quantify the compound via the Beer-Lambert Law.

Experimental Protocol:

-

Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Cyclohexane or hexane are excellent choices as they are non-polar and have a UV cutoff well below the expected absorbance of the compound.

-

Solution Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to find a concentration that gives a maximum absorbance (A_max) between 0.5 and 1.5 AU. This range ensures linearity and measurement accuracy.

-

Measurement: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.

-

Spectrum Acquisition: Scan from approximately 450 nm down to 200 nm.

Data Interpretation:

The spectrum is expected to show strong, structured absorption bands corresponding to π→π* electronic transitions. The extended conjugation length compared to benzene or styrene results in a significant bathochromic (red) shift.

| Parameter | Expected Value | Interpretation |

| λ_max | ~300 - 320 nm | The primary absorption maximum corresponding to the main π→π* transition of the conjugated system. Multiple peaks or shoulders may be present. |

| Molar Absorptivity (ε) | > 20,000 L mol⁻¹ cm⁻¹ | A high molar absorptivity is characteristic of a highly conjugated system and confirms the integrity of the π-framework. |

Note: Values are estimated based on data for related OPEs.[4][9] The planarity and rigidity of the molecule lead to well-defined vibronic fine structure on the absorption bands.[4]

Mass Spectrometry (MS): The Final Molecular Weight Verdict

Expertise & Experience: MS provides the definitive measure of the molecule's mass, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard, capable of distinguishing between compounds with the same nominal mass but different elemental formulas.

Experimental Protocol (Electron Ionization - EI):

-

Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like dichloromethane or hexane) via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV. This provides reproducible fragmentation patterns that are useful for structural confirmation and library matching.

-

Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Data Interpretation:

| Ion | Expected m/z (Exact Mass) | Significance |

| Molecular Ion [M]⁺ | 202.0783 | The molecular formula is C₁₆H₁₀.[10] Observing this peak at high resolution with an error of < 5 ppm provides unequivocal confirmation of the elemental composition. |

| Fragment Ions | Various | Fragmentation may occur, but the rigid aromatic structure often leads to a very intense molecular ion peak, which is a key feature. |

Authoritative Grounding: The exact mass of C₁₆H₁₀ is calculated to be 202.07825.[10] An HRMS measurement confirming this value is a critical component of a complete characterization.

Integrated Analysis: The Convergence of Evidence

Caption: Integrated logic for structural validation.

-

NMR establishes the precise proton and carbon framework, including symmetry and connectivity.

-

FTIR confirms the key alkyne functional groups suggested by the unusual chemical shifts in the NMR.

-

MS provides the exact molecular formula, validating the atom count derived from NMR integration and peak counts.

-

UV-Vis confirms that these components form a large, electronically-coupled conjugated system, consistent with the proposed structure.

When the data from all five techniques are self-consistent, the identity and purity of this compound can be considered confirmed to the highest standard of scientific rigor.

References

- 1. "PHOTOPHYSICAL PROPERTIES OF SYNTHETIC OLIGOMERIC PHENYLENE ETHYNYLENE" by Hugh F. Fritz Jr. [digitalrepository.unm.edu]

- 2. Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrical properties of 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene and its application for organic light emitting diodes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. rsc.org [rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C16H10 | CID 11275700 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Ethynyl-4-(phenylethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-(phenylethynyl)benzene is a conjugated aromatic hydrocarbon of significant interest in materials science and medicinal chemistry. Its rigid, linear structure, arising from the para-substituted benzene ring and the two acetylene units, imparts unique photophysical and electronic properties. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, offering a foundational reference for its unambiguous identification and characterization. Understanding the NMR profile is critical for researchers working with this and related molecular scaffolds in the development of novel organic electronics, molecular wires, and pharmaceutical agents.

This document will delve into the theoretical basis for the observed chemical shifts and coupling constants, present a detailed experimental protocol for data acquisition, and provide a thorough interpretation of the spectral data.

Molecular Structure and NMR Signal Assignment

The chemical structure of this compound dictates a distinct pattern of signals in its NMR spectra. The molecule's symmetry and the electronic effects of the ethynyl and phenylethynyl substituents are key to interpreting the spectral data.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for the acquisition of high-quality NMR data is crucial for accurate spectral interpretation.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single residual solvent peak at 7.26 ppm in the ¹H NMR spectrum, which serves as a convenient internal reference.

-

Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Calibration:

-

Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.

-

Calibrate (shim) the magnetic field to ensure homogeneity, using the deuterium lock signal of the CDCl₃ solvent.

3. ¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

4. ¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

-

A larger number of scans (e.g., 512 or more) is generally required to obtain a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.

¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.54 | m | 4H | H-2', H-6', H-2, H-6 |

| ~7.36 | m | 3H | H-3', H-4', H-5' |

| ~3.15 | s | 1H | ≡C-H |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~132.2 | C-2, C-6 |

| ~131.8 | C-2', C-6' |

| ~128.9 | C-4' |

| ~128.5 | C-3', C-5' |

| ~123.6 | C-1' |

| ~123.1 | C-4 |

| ~121.9 | C-1 |

| ~91.0 | Ph-C≡C-Ph |

| ~89.9 | Ph-C≡C-Ph |

| ~83.5 | Ph-C≡C-H |

| ~78.1 | Ph-C≡C-H |

Spectral Interpretation and Rationale

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and acetylenic regions.

-

Aromatic Protons (7.36-7.54 ppm): The protons on the two benzene rings appear as a complex multiplet in the downfield region. The protons of the monosubstituted phenyl group (H-2', H-3', H-4', H-5', H-6') and the para-substituted central benzene ring (H-2, H-3, H-5, H-6) have overlapping signals due to their similar chemical environments. The electron-withdrawing nature of the alkyne groups deshields these protons, causing them to resonate at a lower field.

-

Acetylenic Proton ( ~3.15 ppm): The terminal acetylenic proton (≡C-H) appears as a sharp singlet. This upfield shift, relative to aromatic and vinylic protons, is a consequence of the magnetic anisotropy induced by the circulation of π-electrons in the triple bond. This circulation generates a magnetic field that shields the acetylenic proton.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides valuable information about the carbon skeleton.

-

Aromatic Carbons (121.9-132.2 ppm): The spectrum will show several distinct signals for the aromatic carbons. The quaternary carbons (C-1, C-4, and C-1') are expected to have lower intensities compared to the protonated carbons. The chemical shifts are influenced by the substitution pattern and the electronic effects of the ethynyl groups.

-

Alkynyl Carbons (78.1-91.0 ppm): The four sp-hybridized carbons of the two alkyne units are expected to resonate in the characteristic alkynyl region of the ¹³C NMR spectrum. The terminal alkyne carbons (Ph-C≡C -H and Ph-C ≡C-H) will have different chemical shifts from the internal alkyne carbons (Ph-C ≡C -Ph).

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a distinctive fingerprint that is invaluable for its identification and characterization. The combination of the aromatic multiplet and the characteristic upfield singlet of the acetylenic proton in the ¹H NMR spectrum, along with the specific signals for the aromatic and alkynyl carbons in the ¹³C NMR spectrum, allows for unambiguous structural confirmation. This guide serves as a detailed reference for researchers, providing the necessary data and interpretation to confidently work with this important molecular building block.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Ethynyl-4-(phenylethynyl)benzene

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 1-Ethynyl-4-(phenylethynyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the vibrational modes of this molecule, offers a detailed experimental protocol for acquiring high-quality spectra, and provides an in-depth interpretation of the resulting spectral data. By elucidating the correlation between molecular structure and IR absorption, this guide serves as a practical resource for the characterization and quality control of this compound and related diarylalkyne compounds.

Introduction: The Spectroscopic Signature of a Rigid Rod-like Molecule

This compound is a fascinating organic molecule characterized by its rigid, linear structure, composed of a central para-disubstituted benzene ring flanked by a terminal and an internal alkyne. This unique arrangement of conjugated pi systems makes it a valuable building block in materials science and medicinal chemistry. Infrared (IR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. This technique probes the vibrational modes of chemical bonds, providing a unique "fingerprint" that is highly specific to the molecule's functional groups and overall architecture. This guide will systematically dissect the IR spectrum of this compound, empowering researchers to confidently identify and characterize this compound.

Theoretical Framework: Predicting the Vibrational Landscape

The infrared spectrum of this compound is a superposition of the vibrational modes of its constituent functional groups: a terminal alkyne (-C≡CH), an internal alkyne (-C≡C-), and a para-disubstituted benzene ring. Understanding the characteristic absorption frequencies of these groups is paramount for accurate spectral interpretation.

The Terminal Alkyne: A Tale of Two Vibrations

The terminal ethynyl group (-C≡CH) gives rise to two highly characteristic and diagnostically significant absorption bands:

-

≡C-H Stretching: The bond between the sp-hybridized carbon and the hydrogen atom is strong and stiff, resulting in a sharp, and typically strong, absorption band in the 3330-3270 cm⁻¹ region[1][2]. The precise position of this peak is sensitive to the molecular environment. Its presence is a definitive indicator of a terminal alkyne.

-

C≡C Stretching: The stretching vibration of the carbon-carbon triple bond in a terminal alkyne appears in the 2260-2100 cm⁻¹ range[1][3]. This peak is generally of medium to weak intensity.

The Internal Alkyne: A More Subtle Signature

The internal phenylethynyl group (-C≡C-Ph) presents a more subtle spectroscopic feature:

-

C≡C Stretching: The stretching vibration of an internal carbon-carbon triple bond also falls within the 2260-2100 cm⁻¹ range[4]. However, the intensity of this absorption is highly dependent on the symmetry of the molecule. In symmetrical or near-symmetrical internal alkynes, the change in dipole moment during the vibration is small, leading to a very weak or sometimes absent peak[4]. In this compound, the asymmetry of the substitution on the triple bond should allow for the observation of this peak, albeit likely weaker than the terminal alkyne's C≡C stretch.

The Para-Disubstituted Benzene Ring: A Pattern of Bending

The 1,4-disubstituted benzene ring exhibits several characteristic vibrations:

-

Aromatic C-H Stretching: The stretching of the C-H bonds on the aromatic ring typically occurs in the 3100-3000 cm⁻¹ region[5]. These absorptions are generally of medium to weak intensity and can sometimes be obscured by broader bands.

-

Aromatic C=C Stretching: The in-plane stretching vibrations of the carbon-carbon double bonds within the benzene ring result in a series of absorptions, typically in the 1600-1450 cm⁻¹ range[5].

-

C-H Out-of-Plane Bending: The out-of-plane bending (wagging) of the aromatic C-H bonds is particularly diagnostic of the substitution pattern. For para-disubstituted benzenes, a strong absorption band is expected in the 850-800 cm⁻¹ region[6][7]. This arises from the concerted motion of the adjacent C-H bonds.

The following diagram illustrates the key vibrational modes of this compound that are probed by IR spectroscopy.

Caption: Molecular structure of this compound and its principal IR-active vibrational modes.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines the steps for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique. ATR is often preferred for solid samples due to its minimal sample preparation and reproducibility.

Instrumentation and Materials

-

FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a diamond or germanium ATR crystal.

-

Sample: this compound, solid powder.

-

Spatula and Cleaning Supplies: A clean, dry spatula and appropriate solvents (e.g., isopropanol or acetone) for cleaning the ATR crystal.

Step-by-Step Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's instructions. This typically involves a warm-up period for the source and detector.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference, if available.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a solvent-moistened, lint-free wipe. Allow the solvent to fully evaporate.

-

Acquire a background spectrum. This measurement accounts for the absorbance of the ATR crystal and the ambient atmosphere, and it will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount (typically a few milligrams) of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The required pressure will vary depending on the instrument and the nature of the solid.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

After data acquisition, clean the sample from the ATR crystal using a dry, lint-free wipe, followed by a solvent-moistened wipe.

-

Process the spectrum using the spectrometer software. This may include baseline correction and normalization if required for comparison with other spectra.

-

Spectral Interpretation: Decoding the Molecular Fingerprint

A representative IR spectrum of this compound will exhibit a series of distinct absorption bands. The following table summarizes the expected key peaks and their assignments.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| ~3300 | ≡C-H Stretch (Terminal Alkyne) | Strong, Sharp | Diagnostic for the terminal ethynyl group[1][3]. |

| ~3050 | Aromatic C-H Stretch | Medium to Weak | Characteristic of the C-H bonds on the benzene rings[5]. |

| ~2210 | C≡C Stretch (Internal Alkyne) | Weak to Medium | May be less intense than the terminal alkyne C≡C stretch[8]. |

| ~2100 | C≡C Stretch (Terminal Alkyne) | Medium | Confirms the presence of the terminal alkyne[4]. |

| ~1600, ~1500, ~1450 | Aromatic C=C Ring Stretch | Medium | A series of bands indicating the presence of the aromatic rings[5]. |

| ~830 | Para-Substituted C-H Out-of-Plane Bend | Strong | A key indicator of the 1,4-substitution pattern on the central benzene ring[6][7]. |

Conclusion: A Powerful Tool for Structural Verification

Infrared spectroscopy provides a rapid, non-destructive, and highly informative method for the structural characterization of this compound. By carefully analyzing the key absorption bands corresponding to the terminal alkyne, internal alkyne, and para-disubstituted benzene ring, researchers can confirm the identity and assess the purity of this important molecule. The principles and protocols outlined in this guide offer a robust framework for obtaining and interpreting high-quality IR spectra, contributing to the rigorous characterization required in modern chemical research and development.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. rsc.org [rsc.org]

Introduction to 1-Ethynyl-4-(phenylethynyl)benzene and its Analytical Significance

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-Ethynyl-4-(phenylethynyl)benzene

This compound, hereafter referred to as EPEB, is a diarylalkyne characterized by a rigid, conjugated system of two benzene rings linked by an ethynyl bridge, with a terminal ethynyl group. This molecular architecture imparts unique electronic and structural properties, making it a valuable building block in materials science and nanotechnology. Its applications range from components in liquid crystals and organic light-emitting diodes (OLEDs) to molecular wires and advanced polymer synthesis.[1]

For researchers and developers in these fields, confirming the identity, purity, and structural integrity of EPEB is paramount. Mass spectrometry (MS) stands as an indispensable analytical tool for this purpose. It provides not only the precise molecular weight but also a detailed structural fingerprint through controlled fragmentation. This guide, intended for scientists and drug development professionals, offers a deep dive into the mass spectrometric analysis of EPEB, explaining the causality behind methodological choices and providing actionable protocols for its comprehensive characterization.

Physicochemical Profile and its Implications for Mass Spectrometry

Understanding the inherent properties of EPEB is the first step in designing a robust analytical strategy. Its structure is nonpolar and relatively volatile, which heavily influences the selection of appropriate ionization techniques and separation methods.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₀ | [2] |

| Average Molecular Weight | 202.25 g/mol | [2] |

| Monoisotopic Mass | 202.07825 Da | [2] |

| Physical Form | White to light yellow solid | [3][4] |

| IUPAC Name | 1-ethynyl-4-(2-phenylethynyl)benzene | [2] |

| CAS Number | 92866-00-7 | [2] |

The molecule's high degree of unsaturation and aromaticity results in a stable structure, which suggests that the molecular ion will be prominent in the mass spectrum, particularly with certain ionization methods. Its thermal stability and defined melting point (approx. 90°C) make it an excellent candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]

A Scientist's Guide to Selecting the Optimal Ionization Technique

The ionization process is the heart of the mass spectrometry experiment. The choice of technique dictates the nature of the resulting ions and the extent of fragmentation, thereby defining the type of information that can be obtained.

Electron Ionization (EI): The Gold Standard for Volatile, Nonpolar Compounds

For a thermally stable and nonpolar molecule like EPEB, Electron Ionization (EI) is the most direct and informative method.[5] In EI, high-energy electrons (typically 70 eV) bombard the gaseous analyte, causing the ejection of an electron to form an energetically unstable radical cation, M⁺•.[6]

Causality: The 70 eV standard energy is well above the ionization potential of most organic molecules, ensuring reproducible fragmentation patterns that are highly characteristic of the molecule's structure.[7] This "hard" ionization technique generates a wealth of fragment ions, which are invaluable for detailed structural elucidation. The stability of the aromatic rings in EPEB ensures that even with this high energy, the molecular ion peak remains clearly identifiable.[8]

Atmospheric Pressure Ionization (API): Adapting for Liquid-Phase Analysis

While GC-MS is ideal, EPEB may be analyzed from complex matrices or as part of a workflow involving liquid chromatography (LC). In such cases, Atmospheric Pressure Ionization (API) techniques are required.

-

Electrospray Ionization (ESI): ESI is a "soft" ionization method primarily designed for polar, labile, and large molecules.[9][10] Its application to nonpolar hydrocarbons like EPEB is challenging because the molecule lacks easily protonated or deprotonated sites.[11] However, ionization is not impossible. Under specific solvent conditions (e.g., using toluene or dichloromethane), EPEB can be detected, often as radical cations or adducts with cations like sodium ([M+Na]⁺) or protons ([M+H]⁺).[12][13] The mechanism often involves electrochemical processes at the ESI capillary tip.[12]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is a more robust choice for analyzing moderately polar to nonpolar compounds via LC-MS.[14] It involves creating reactant ions from the solvent vapor, which then transfer charge to the analyte molecules. This process is more efficient for nonpolar species than ESI and serves as a powerful alternative when direct infusion or LC-MS is preferred.[15]

Matrix-Assisted Laser Desorption/Ionization (MALDI): A Soft Approach for Complex Systems

MALDI is another soft ionization technique where the analyte is co-crystallized with a UV-absorbing matrix.[16][17] A laser pulse desorbs and ionizes the analyte with minimal fragmentation, typically yielding the protonated molecule [M+H]⁺ or radical cation M⁺•.[18]

Field Insight: While powerful for large molecules, MALDI analysis of small molecules like EPEB (m/z 202.078) can be hampered by interference from matrix-related ions in the low-mass region.[19] The key to a successful MALDI experiment is the judicious selection of a matrix (e.g., α-cyano-4-hydroxycinnamic acid or 4-hydroxy-3-nitrobenzonitrile) and optimization of the laser fluency to achieve a clean spectrum with minimal background.[20][21]

The Imperative of High-Resolution Mass Spectrometry (HRMS)

While nominal mass instruments provide integer mass-to-charge ratios, High-Resolution Mass Spectrometry (HRMS) provides mass measurements with high accuracy, typically better than 5 parts-per-million (ppm).[22] This capability is crucial for unambiguously determining the elemental composition of an ion.

Why it Matters for EPEB: For the molecular ion of EPEB, HRMS would measure a mass like 202.07825 Da. This precise measurement confirms the elemental formula C₁₆H₁₀, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas) that could be present as impurities or contaminants.[23][24] This level of confidence is non-negotiable in pharmaceutical and materials science applications.

Deciphering the Molecular Blueprint: Fragmentation Analysis

The fragmentation pattern observed in a mass spectrum is a direct reflection of the molecule's chemical structure. Under Electron Ionization, the EPEB molecular ion will undergo a series of predictable bond cleavages. The stability of the resulting fragment ions dictates the intensity of their corresponding peaks in the spectrum.[25][26]

Predicted EI Fragmentation Pathway

The highly conjugated system of EPEB lends significant stability to the molecular ion (M⁺•), which is therefore expected to be the base peak (the most intense peak) in the EI spectrum at m/z 202 .[8] Subsequent fragmentation events provide structural confirmation.

References

- 1. Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C16H10 | CID 11275700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 92866-00-7 [amp.chemicalbook.com]

- 4. labproinc.com [labproinc.com]

- 5. pharmafocuseurope.com [pharmafocuseurope.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uni-saarland.de [uni-saarland.de]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. poseidon-scientific.com [poseidon-scientific.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Simultaneous Detection of Polar and Nonpolar Molecules by Nano-ESI MS with Plasma Ignited by an Ozone Generator Power Supply - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Request Rejected [emsl.pnnl.gov]

- 15. Analysis of polycyclic aromatic hydrocarbons by liquid chromatography/tandem mass spectrometry using atmospheric pressure chemical ionization or electrospray ionization with tropylium post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 17. bitesizebio.com [bitesizebio.com]

- 18. news-medical.net [news-medical.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Chemical and biochemical applications of MALDI TOF-MS based on analyzing the small organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules - Analyst (RSC Publishing) [pubs.rsc.org]

- 22. fiveable.me [fiveable.me]

- 23. Application of High Resolution Mass Spectrometry in Organic Chemistry | CHIMIA [chimia.ch]

- 24. New Applications of High-Resolution Analytical Methods to Study Trace Organic Compounds in Extraterrestrial Materials [mdpi.com]

- 25. chemguide.co.uk [chemguide.co.uk]

- 26. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

Crystal Structure of 1-Ethynyl-4-(phenylethynyl)benzene Derivatives: From Single Crystal to Solid-State Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Blueprint of Molecular Solids

In the realm of materials science and drug development, the precise three-dimensional arrangement of molecules in a crystal lattice is paramount. This architecture, the crystal structure, dictates a material's macroscopic properties—from its charge transport characteristics in an organic semiconductor to the solubility and bioavailability of a pharmaceutical compound.[1][2] The 1-ethynyl-4-(phenylethynyl)benzene (EPEB) framework represents a class of rigid, linear molecules that serve as exemplary building blocks for functional organic materials. Their conjugated π-systems and acetylene linkers make them prime candidates for applications in molecular electronics and organic electronics.[3][4]

Understanding the crystal structure of EPEB derivatives is not merely an academic exercise; it is a predictive science. By controlling the subtle interplay of non-covalent forces that govern crystal packing, we can tune the solid-state properties of these materials. This guide provides a comprehensive exploration of the core principles and methodologies for determining, analyzing, and predicting the crystal structures of EPEB derivatives. It is designed for the hands-on researcher, offering not just protocols, but the scientific rationale that underpins them, ensuring a deep, applicable understanding of the subject.

Part 1: The Definitive Method: Single-Crystal X-ray Diffraction (SCXRD)

The unambiguous determination of a molecule's solid-state structure is achieved through Single-Crystal X-ray Diffraction (SCXRD). This technique provides a high-resolution map of electron density within a crystal, from which atomic positions, bond lengths, bond angles, and the overall molecular arrangement can be precisely determined.[5] The quality of the final structure is, however, entirely dependent on the quality of the initial single crystal.

The Genesis of Structure: A Protocol for Crystal Growth

The formation of a single crystal suitable for X-ray diffraction is often the most challenging step in structure determination. The goal is to encourage molecules to slowly and orderly assemble into a defect-free lattice. Slow evaporation from a saturated solution is a robust and widely used method for small organic molecules.

Field-Proven Protocol: Slow Evaporation from a Binary Solvent System

-

Causality: The choice of solvents is critical. A "good" solvent is one in which the EPEB derivative is readily soluble, while a "poor" solvent (or anti-solvent) is one in which it is sparingly soluble. By slowly introducing the anti-solvent or evaporating the good solvent, the solution gradually becomes supersaturated, promoting slow, controlled crystal growth rather than rapid precipitation.

-

Step-by-Step Methodology:

-

Solvent Screening: Begin by testing the solubility of your EPEB derivative (~1-2 mg) in a range of common laboratory solvents (e.g., Toluene, Dichloromethane, Tetrahydrofuran, Hexane, Ethanol) to identify a suitable "good" solvent.

-

Solution Preparation: Dissolve approximately 10-20 mg of the purified EPEB derivative in the minimum amount of the chosen "good" solvent (e.g., Toluene) in a clean, small vial (e.g., a 4 mL vial). Gentle warming may be used to facilitate dissolution.

-

Inducing Supersaturation: Place the vial inside a larger, sealed chamber (e.g., a beaker covered with parafilm). In this chamber, place a separate, open vial containing a "poor" solvent (e.g., Hexane). The slow vapor diffusion of the anti-solvent into the solution of the compound will gradually lower its solubility.

-

Incubation: Allow the system to stand undisturbed in a location free from vibrations and significant temperature fluctuations for several days to weeks.

-

Crystal Harvesting: Once crystals of sufficient size (ideally > 0.1 mm in all dimensions) and quality (clear, well-defined faces) have formed, carefully harvest them using a nylon loop or a fine needle. Immediately coat the crystal in a protective cryo-oil (e.g., Paratone-N) to prevent solvent loss and degradation.

-

Workflow for Crystal Growth and Selection

Caption: Workflow for growing and selecting high-quality single crystals.

Data Collection, Solution, and Refinement

Once a suitable crystal is mounted on the goniometer of a diffractometer, it is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage. X-rays (commonly from a Cu or Mo source) are directed at the crystal, which is rotated to collect a full sphere of diffraction data.[5] The resulting diffraction pattern—a collection of spots of varying intensity—contains the information needed to solve the structure.

The process of structure solution involves determining the phases of the diffracted X-rays (the "phase problem"), which allows for the calculation of an initial electron density map. This map is then interpreted to build a molecular model, which is subsequently refined against the experimental data to improve its accuracy. This refinement is an iterative process, minimizing the difference between the observed diffraction intensities and those calculated from the model, and is typically performed using software like the SHELX suite.[6]

Part 2: Understanding Solid-State Architecture: Intermolecular Interactions

The crystal structure of an EPEB derivative is a delicate balance of various non-covalent interactions. The rigid, aromatic nature of these molecules means that π-π stacking and C-H···π interactions are often the dominant forces dictating the packing motif.[7][8]

The Role of Substituents in Directing Crystal Packing

The true power in designing crystalline materials lies in understanding how chemical modification of the molecular scaffold influences the final solid-state structure. By introducing different functional groups onto the terminal phenyl rings of the EPEB core, one can systematically alter the intermolecular interactions.

-

Electron-Withdrawing Groups (e.g., -NO₂, -F): Groups like nitro or fluoro substituents can polarize the aromatic rings.[9] Fluorination, for example, can weaken traditional π-π stacking while introducing other stabilizing contacts like C-H···F and promoting specific phenyl-perfluorophenyl interactions.[7][8]

-

Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups can enhance the electron density of the π-system, potentially strengthening C-H···π and π-π interactions.

-

Hydrogen-Bonding Moieties: The terminal alkyne (C≡C-H) can act as a weak hydrogen bond donor, interacting with π-systems of neighboring molecules or with suitable acceptor atoms on substituents.[10]

Influence of Substituents on Packing Motifs

Caption: How substituents (R) direct different crystal packing motifs.

Tabulated Crystallographic Data

The following table summarizes key crystallographic parameters for the parent EPEB and a representative derivative to illustrate the impact of substitution.

| Compound | Formula | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Intermolecular Contacts (Shortest distance, Å) |

| This compound | C₁₆H₁₀ | P2₁/n | 7.98 | 6.05 | 11.23 | 107.4 | C-H···π (2.75), π-π stacking (centroid-centroid, 3.81) |

| 1-Nitro-4-(phenylethynyl)benzene [9] | C₁₄H₉NO₂ | P2₁/c | 15.41 | 3.94 | 17.89 | 91.5 | C-H···O (2.45), π-π stacking (centroid-centroid, 3.65) |

Note: Data for the parent EPEB is hypothetical for illustrative purposes, as a comprehensive search did not yield a readily available, fully validated CIF file for the unsubstituted parent compound. Data for the nitro derivative is based on known structures.

Part 3: In Silico Crystallography: Predicting Solid-State Forms

While SCXRD provides the definitive structure of a crystal that has been successfully grown, Computational Crystal Structure Prediction (CSP) offers the tantalizing possibility of predicting potential crystal structures—including undiscovered polymorphs—from the molecular diagram alone.[11][12] Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in both materials and pharmaceutical development, as different polymorphs can possess vastly different properties.[13]

The CSP Methodology: A Search for Stability

CSP methodologies are fundamentally a search for the most thermodynamically stable crystal structures on a computed lattice energy landscape.[11][14]

A Self-Validating CSP Workflow

-

Causality: The workflow is designed to systematically and efficiently search the vast conformational and packing space available to a molecule. It begins with a low-cost, broad search using force fields and progressively refines a smaller set of promising candidates with highly accurate but computationally expensive quantum mechanical methods.

-

Step-by-Step Methodology:

-

Molecular Conformation Analysis: For flexible molecules, perform a thorough search for all low-energy gas-phase conformers using quantum mechanics (e.g., Density Functional Theory - DFT). For rigid molecules like EPEB, this step is simplified.

-

Crystal Packing Generation: Generate thousands of plausible crystal packing arrangements within common organic space groups using specialized algorithms.

-

Lattice Energy Minimization (Force Field): Relax the generated structures to the nearest local minimum on the potential energy surface using a reliable molecular mechanics force field. This step quickly eliminates energetically unfavorable arrangements.

-

Clustering and Pruning: Remove duplicate structures and cluster the remaining unique structures based on geometric similarity.

-

Quantum Mechanical Re-ranking: Take the most stable structures (e.g., the top 100-200) from the force-field stage and re-calculate their lattice energies with greater accuracy using periodic DFT or other high-level quantum mechanical methods. This provides the final, refined energy ranking of the most likely polymorphs.

-

Generalized Crystal Structure Prediction (CSP) Workflow

Caption: A typical workflow for ab initio crystal structure prediction.

Conclusion and Future Outlook

The crystal structure of this compound derivatives is the critical link between molecular design and solid-state function. This guide has outlined the synergistic relationship between experimental determination via SCXRD, detailed analysis of intermolecular forces, and the predictive power of computational CSP. A thorough understanding of these principles allows researchers to move beyond serendipity and toward the rational design of crystalline materials with tailored properties.

The future of this field lies in the integration of high-throughput automation and machine learning.[1] Automated crystal screening systems combined with machine learning algorithms for CSP are poised to dramatically accelerate the discovery of new polymorphs and functional materials, transforming our ability to design the molecular solids of tomorrow.[15]

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Semiconductor Single Crystals for X-ray Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- 7. d-nb.info [d-nb.info]

- 8. Co‐Crystal Formation of Partially Fluorinated 1,3,5‐Tris(phenylethynyl)benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Nitro-4-phenylethynyl-benzene | C14H9NO2 | CID 3560757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Predicting crystal structures of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60279F [pubs.rsc.org]

- 12. Crystal structure prediction – Tuckerman Research Group [wp.nyu.edu]

- 13. diva-portal.org [diva-portal.org]

- 14. Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling [arxiv.org]

- 15. arxiv.org [arxiv.org]

A Senior Application Scientist's Guide to the Computational Characterization of 1-Ethynyl-4-(phenylethynyl)benzene

Here is the in-depth technical guide on the computational studies of the electronic properties of 1-Ethynyl-4-(phenylethynyl)benzene.

Executive Summary

This compound (EPEB) is a member of the oligo(phenylene-ethynylene) (OPE) class of molecules, which are rigid, linear, π-conjugated systems.[1][2] These characteristics make them highly promising candidates for applications in molecular electronics, optoelectronics, and sensing.[3][4][5] A thorough understanding of their fundamental electronic properties is crucial for the rational design of new materials and devices. This guide presents a validated, first-principles computational workflow for determining the key electronic and optical properties of EPEB. We leverage Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to provide a robust and reproducible protocol, from geometry optimization to the simulation of absorption spectra. This document is intended for researchers and scientists in chemistry, materials science, and drug development, offering both the theoretical justification for methodological choices and a practical, step-by-step guide to implementation.

Introduction: The Significance of this compound

This compound, also known as 4-ethynyldiphenylacetylene, is a prototypical molecular wire. Its structure, consisting of three benzene rings linked by two acetylene units, creates a highly delocalized π-electron system along the molecular axis.[6] This extended conjugation is the primary determinant of its electronic behavior, governing how it absorbs and emits light, transports charge, and interacts with other molecules.[5]

The core objective of this guide is to establish a comprehensive computational protocol to accurately predict the following intrinsic properties of EPEB:

-

Ground-State Geometry: The molecule's most stable three-dimensional structure.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical for understanding chemical reactivity and electronic transitions.[7][8]

-

Global Electronic Properties: The HOMO-LUMO gap, ionization potential, and electron affinity, which dictate the molecule's stability and charge-carrier injection/transport capabilities.

-

Optical Absorption: The primary electronic transitions and the corresponding maximum absorption wavelength (λmax) in the UV-Vis spectrum.

By accurately modeling these parameters, we can gain predictive insight into the material's performance in electronic devices and guide further synthetic efforts.

Theoretical Framework and Step-by-Step Methodology

The selection of an appropriate computational method is the most critical decision in obtaining meaningful results. For organic π-conjugated molecules like EPEB, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[9][10]

The "Why": Rationale for Method Selection

-

Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly well-suited for medium-to-large organic molecules. We will employ specific exchange-correlation functionals that have demonstrated reliability for π-conjugated systems.

-

B3LYP: A hybrid functional that has been a workhorse in computational chemistry for decades. It often provides excellent geometries and a good first approximation of electronic properties.[10][11] However, for extended conjugated systems, it can sometimes underestimate the HOMO-LUMO gap.[12][13]

-

CAM-B3LYP: A range-separated hybrid functional. This class of functionals is often superior for calculating properties of π-conjugated systems, as they are specifically designed to correct for long-range exchange interactions and improve the description of charge-transfer states, which are common in these molecules.[14][15][16] This leads to more accurate predictions of excitation energies and orbital gaps.[14]

-

-

Time-Dependent Density Functional Theory (TD-DFT): To investigate the optical properties, we use TD-DFT, which is an extension of DFT for calculating excited-state properties.[17][18] It allows for the simulation of the UV-Vis absorption spectrum by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states.[19][20]

-

Basis Sets: The basis set is the set of mathematical functions used to build the molecular orbitals. A well-chosen basis set is crucial for accuracy.

-

Pople-style basis sets (e.g., 6-311++G(d,p)): These are computationally efficient and widely used. The "++" indicates the addition of diffuse functions on all atoms, which are essential for describing the spatial extent of electron density far from the nuclei, while "(d,p)" adds polarization functions, allowing for more flexibility in orbital shapes.[15][21]

-

Dunning-style correlation-consistent basis sets (e.g., aug-cc-pVDZ): These are generally more systematic and can be used to approach the complete basis set limit. The "aug-" prefix denotes augmentation with diffuse functions, which is critical for calculating properties like electron affinity and describing excited states.[22][23]

-

The "How": A Validated Experimental Protocol

This protocol outlines the complete workflow for the computational analysis of EPEB.

Step 1: Initial Structure Preparation

-

Obtain the initial 3D coordinates of this compound. The SMILES string C#CC1=CC=C(C=C1)C#CC2=CC=CC=C2 can be used in molecular modeling software (e.g., GaussView, Avogadro) to generate an initial structure.[6]

Step 2: Ground-State Geometry Optimization

-

Objective: To find the lowest energy (most stable) conformation of the molecule.

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Method: Select the DFT functional and basis set. A robust choice is the CAM-B3LYP functional with the 6-311++G(d,p) basis set.

-

Execution: Perform a geometry optimization calculation without any symmetry constraints. This allows the molecule to relax to its true energy minimum on the potential energy surface.

Step 3: Vibrational Frequency Analysis

-

Objective: To confirm that the optimized geometry corresponds to a true energy minimum.

-

Method: Perform a frequency calculation at the same level of theory (CAM-B3LYP/6-311++G(d,p)) used for the optimization.

-

Validation: A true minimum is confirmed by the absence of any imaginary frequencies in the output.[1] The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point, requiring re-optimization.

Step 4: Calculation of Electronic Properties

-

Objective: To determine the FMO energies, HOMO-LUMO gap, ionization potential (IP), and electron affinity (EA).

-

Method: Using the validated optimized geometry, perform a single-point energy calculation.

-

Data Extraction:

-

HOMO and LUMO Energies: These are directly obtained from the calculation output. The HOMO-LUMO gap is calculated as E_gap = E_LUMO - E_HOMO.

-

Ionization Potential (IP) and Electron Affinity (EA): These can be estimated via Koopmans' theorem (IP ≈ -E_HOMO; EA ≈ -E_LUMO), but a more accurate method (ΔSCF) is to calculate the energy difference between the neutral molecule (N electrons) and the cation (N-1 electrons) or anion (N+1 electrons).

-

Adiabatic IP = E(cation, optimized) - E(neutral, optimized)

-

Adiabatic EA = E(neutral, optimized) - E(anion, optimized)

-

-

Step 5: Simulating the UV-Vis Absorption Spectrum

-

Objective: To predict the electronic absorption spectrum and identify the main transitions.

-

Method: Perform a TD-DFT calculation on the optimized ground-state geometry. Use the same functional and basis set (CAM-B3LYP/6-311++G(d,p)).

-

Execution: Request the calculation of a sufficient number of excited states (e.g., 10-20) to cover the relevant portion of the UV-Vis spectrum.

-

Solvent Effects: For a more realistic spectrum, include a solvent model like the Polarizable Continuum Model (PCM), specifying a solvent such as Toluene or Chloroform, which are common for OPEs.

-

Data Analysis: Extract the calculated excitation energies (in eV or nm), oscillator strengths (f), and the molecular orbital contributions for each significant transition. The oscillator strength indicates the intensity of the absorption; transitions with f > 0.01 are typically considered significant.

Visualization of Workflows and Concepts

Diagrams are essential for visualizing complex computational processes and theoretical concepts.

Caption: A flowchart of the comprehensive computational workflow for analyzing the electronic properties of EPEB.

Caption: Relationship between key electronic properties derived from frontier molecular orbital energies.

Predicted Results and Discussion (Illustrative Data)

Following the protocol described above, we can generate a comprehensive dataset characterizing EPEB. The tables below present hypothetical yet realistic data based on established trends for π-conjugated systems.

Ground-State Electronic Properties

This table compares key electronic properties calculated with the general-purpose B3LYP functional and the more specialized CAM-B3LYP functional.

| Property | B3LYP / 6-311++G(d,p) | CAM-B3LYP / 6-311++G(d,p) | Unit | Significance |

| E_HOMO | -5.85 | -6.45 | eV | Relates to electron-donating ability (Ionization Potential) |

| E_LUMO | -2.15 | -1.75 | eV | Relates to electron-accepting ability (Electron Affinity) |

| HOMO-LUMO Gap | 3.70 | 4.70 | eV | Key indicator of electronic excitation energy and stability [24] |

| Adiabatic IP | 6.05 | 6.60 | eV | Energy required to remove an electron |

| Adiabatic EA | 1.95 | 1.50 | eV | Energy released when an electron is added |